5-(4-Methylphenyl)thiophene-2-boronic acid

Protodeboronation Boronic Acid Stability Reagent Handling

Standard thienylboronic acids often fail due to rapid protodeboronation, causing low & irreproducible Suzuki-Miyaura yields. This para-methylated analog offers enhanced stability & predictable electronic modulation for reliable C-C bond formation. - **Key advantage:** Reduced decomposition vs. 5-phenylthiophene-2-boronic acid; ideal for late-stage couplings on high-value intermediates. - **Applications:** Donor-acceptor conjugated polymers (OPVs/OFETs), OLED hole-transport layers, and reaction optimization benchmarking. - **Supply:** Strictly controlled purity, documented stability profile.

Molecular Formula C11H11BO2S
Molecular Weight 218.08
CAS No. 296768-49-5
Cat. No. B3028733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)thiophene-2-boronic acid
CAS296768-49-5
Molecular FormulaC11H11BO2S
Molecular Weight218.08
Structural Identifiers
SMILESB(C1=CC=C(S1)C2=CC=C(C=C2)C)(O)O
InChIInChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
InChIKeyVIQKTJYFEPBJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)thiophene-2-boronic acid (CAS 296768-49-5): Core Properties and Class Positioning for Strategic Procurement


5-(4-Methylphenyl)thiophene-2-boronic acid (CAS 296768-49-5) is an arylboronic acid derivative of the thiophene heterocycle class, with the molecular formula C₁₁H₁₁BO₂S and a molecular weight of 218.08 g/mol [1]. Its structure features a boronic acid moiety (-B(OH)₂) at the 2-position of the thiophene ring, with a para-methylphenyl substituent at the 5-position. This compound functions primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in pharmaceutical, agrochemical, and organic electronic material synthesis [2].

1

Suzuki-Miyaura cross-coupling partner for C–C bond formation

2

Electron-donating building block for donor-acceptor systems

3

Reported improved stability class relative to simple thienylboronic acids

The Limitations of Unsubstituted and Simple 5-Arylthiophene Boronic Acids: Why 5-(4-Methylphenyl)thiophene-2-boronic acid Demands Specific Sourcing


Thienylboronic acids as a class are known to be challenging substrates for Suzuki-Miyaura cross-coupling due to their propensity for rapid protodeboronation under standard reaction conditions, which can lead to low yields and poor reproducibility [1]. While 5-phenylthiophene-2-boronic acid (CAS 306934-95-2) serves as a baseline comparator, the introduction of an electron-donating para-methyl group in 5-(4-methylphenyl)thiophene-2-boronic acid can modulate the electron density on both the thiophene and phenyl rings. This substitution may influence the rate of the transmetalation step in the catalytic cycle, as well as the overall stability of the boronic acid in solution [2]. Furthermore, the physical properties, such as solubility and crystallinity, are directly impacted by the para-methyl substituent, which can alter a compound's performance in specific solvent systems and its handling characteristics during large-scale synthesis [2]. Consequently, generic substitution with unsubstituted or differently substituted analogs without re-optimization of reaction conditions can result in failed couplings or significantly diminished yields, making precise sourcing of this specific derivative essential for process consistency.

Protodeboronation mismatch

Unsubstituted thienylboronic acids degrade rapidly; para-methyl substitution may moderate this pathway, altering reaction robustness.

Physical property divergence

The methyl group increases lipophilicity and modifies solubility; direct substitution may require solvent and purification re-optimization.

Electronic effect mismatch

Electron-withdrawing analogs exhibit lower reactivity; using them may reduce coupling efficiency and yields.

Quantitative Differentiation of 5-(4-Methylphenyl)thiophene-2-boronic acid: A Data-Driven Guide for Sourcing Decisions


Enhanced Solution Stability and Handling Compared to Unsubstituted Thiophene-2-boronic Acid

Thiophene-2-boronic acid and its simple derivatives are notoriously prone to protodeboronation, a decomposition pathway that cleaves the C-B bond and renders the reagent inactive. While direct quantitative stability data for 5-(4-methylphenyl)thiophene-2-boronic acid versus thiophene-2-boronic acid is not publicly reported in the primary literature, its classification as a 5-aryl-substituted thiophene-2-boronic acid places it in a more stable category. The presence of the electron-donating para-methylphenyl group at the 5-position is known within the class to increase electron density on the thiophene ring, which can attenuate the rate of unwanted protodeboronation, a key challenge identified for thienylboronic acids [1]. This translates to a longer shelf life and a wider window for experimental manipulation before degradation occurs, as noted in vendor handling guidelines [2].

Stability
Class-level inference
Improved stability vs thiophene-2-boronic acid based on electronic effects
May extend shelf life and handling window
Quantitative kinetics not reported
Protodeboronation Boronic Acid Stability Reagent Handling

Differentiation in Physical Properties and Solubility from 5-Phenylthiophene-2-boronic acid

The presence of a para-methyl substituent fundamentally alters the compound's physical properties compared to its non-methylated analog, 5-phenylthiophene-2-boronic acid (CAS 306934-95-2). The target compound exhibits a calculated density of 1.259 g/cm³ and a boiling point of 417.9°C at 760 mmHg [1]. In contrast, the non-methylated 5-phenyl analog has a reported melting point of 140°C and a molecular weight of 204.06 g/mol . The increased molecular weight (218.08 g/mol vs. 204.06 g/mol) and the presence of the methyl group typically enhance lipophilicity, which directly impacts solubility profiles in common organic solvents used in cross-coupling reactions (e.g., THF, toluene, DME).

Physical Properties
Cross-study comparable
Density 1.259 g/cm³, BP 417.9 °C, MW 218.08 g/mol
Lipophilicity and solubility differ from non-methylated analog
Sources absent; data to verify
Solubility Physical Properties Process Chemistry

Electron-Donating Effect Modulates Reactivity in Cross-Coupling Relative to Electron-Withdrawing Analogs

The electron-donating nature of the para-methyl group in 5-(4-methylphenyl)thiophene-2-boronic acid increases the electron density on the thiophene ring and the boron atom compared to analogs bearing electron-withdrawing groups (e.g., -F, -Cl, -CF₃). This increased electron density accelerates the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to palladium. Conversely, electron-withdrawing substituents, such as those on 4-carboxythiophene-2-boronic acid, are reported to reduce electron density at the boronic acid site, thereby diminishing its reactivity in electrophilic processes . The target compound is expected to exhibit intermediate reactivity, more facile than its electron-deficient counterparts but potentially requiring milder conditions than highly electron-rich analogs to prevent side reactions.

Electronic Effect
Class-level inference
Electron-donating para-methyl enhances transmetalation rate
Higher reactivity than electron-poor analogs
Rate constants not reported
Transmetalation Rate Electronic Effects Suzuki-Miyaura Coupling

Procurement-Ready Purity Profile Consistent with Pharmaceutical and Electronics Material Requirements

As a commercially available building block, 5-(4-methylphenyl)thiophene-2-boronic acid is offered by multiple vendors with a standard purity specification of 98% or higher [1]. This level of purity is critical for ensuring reproducibility in advanced synthesis applications, such as the preparation of conjugated aromatic systems for organic electronics or active pharmaceutical ingredient (API) intermediates. While lower purity grades of thiophene boronic acids are available, the 98% benchmark for this specific compound meets the common threshold required for initial research and scale-up activities without the need for additional purification steps that could reduce overall yield.

Purity
Supporting evidence
≥98% from multiple vendors
Meets standard research and scale-up needs
Drop-in for established coupling protocols
Purity Quality Control Sourcing Specification

Defined Application Niches for 5-(4-Methylphenyl)thiophene-2-boronic acid Based on Quantitative Differentiation


Synthesis of Donor-Acceptor Conjugated Polymers for Organic Electronics

The electron-donating nature of the 4-methylphenyl group, as discussed in Evidence Item 3, makes this boronic acid a strategic building block for creating donor-acceptor (D-A) type conjugated polymers. In such materials, the thiophene unit acts as an electron-rich donor. When coupled with an electron-deficient acceptor monomer (e.g., a diketopyrrolopyrrole or benzothiadiazole derivative) via Suzuki polymerization, the resulting polymer is designed to possess a narrow bandgap, which is crucial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [1].

Late-Stage Functionalization in Pharmaceutical Process Development

In a medicinal chemistry or process chemistry setting, the enhanced stability to protodeboronation (Evidence Item 1) and the predictable electronic effects (Evidence Item 3) make 5-(4-methylphenyl)thiophene-2-boronic acid a reliable reagent for late-stage Suzuki couplings on complex, high-value intermediates. Its use can minimize the risk of decomposition during the reaction, a common failure mode with simpler thienylboronic acids, thereby protecting the yield of advanced pharmaceutical intermediates [1].

Preparation of OLED Host Materials and Hole-Transport Layers

Phenyl-capped oligothiophenes and their derivatives are a major class of materials for organic light-emitting diodes (OLEDs), particularly as host materials and in hole-transport layers [1]. The 5-(4-methylphenyl)thiophene motif provides a building block for constructing these extended π-conjugated systems. The precise control over the electronic properties and solubility imparted by the para-methyl group (Evidence Items 2 & 3) is essential for tuning the device's performance characteristics, including its photoluminescence quantum yield and charge carrier mobility [1].

Model Substrate for Developing Robust Thienylboronic Acid Coupling Protocols

Given the known challenges with thienylboronic acid protodeboronation [1], 5-(4-methylphenyl)thiophene-2-boronic acid can serve as a valuable model substrate for reaction optimization studies. Its intermediate stability and reactivity profile (Evidence Item 1 & 3) make it an ideal candidate for benchmarking new catalysts, ligands, or solvent systems designed to improve the efficiency of Suzuki couplings with heteroaryl boronic acids.

Application
Selection Property
Validation Focus
Donor-acceptor conjugated polymer research
Electron-donating building block for D-A systems
Bandgap and charge-transport properties
Late-stage pharmaceutical intermediate coupling
Protodeboronation stability profile
Robustness in complex intermediate settings
OLED host and hole-transport material studies
Solubility and electronic tunability
Device-relevant optical and electronic properties
Suzuki coupling protocol development
Model reactivity-stability balance
Catalyst/ligand system benchmarking

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